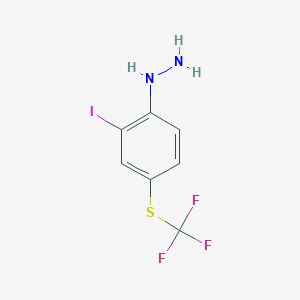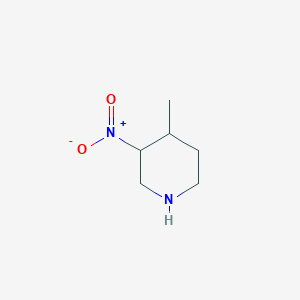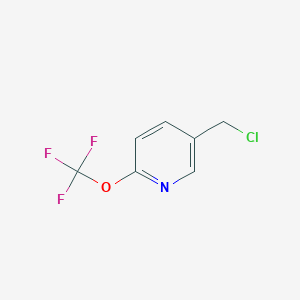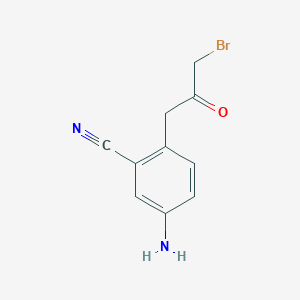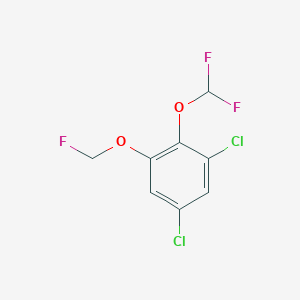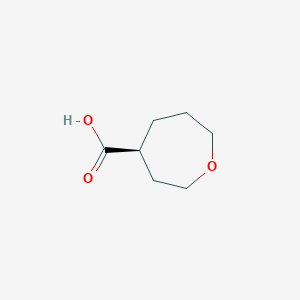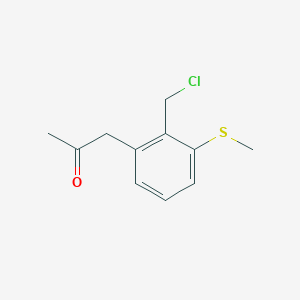![molecular formula C10H10BrN3O B14047669 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- is a synthetic compound belonging to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Acetamide formation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the acetamide group to an amine.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its inhibitory effects on FGFRs, which are implicated in various cancers. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
Medicine: Due to its FGFR inhibitory activity, this compound is being explored as a potential therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. This disruption leads to the inhibition of cell proliferation, migration, and survival, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- can be compared with other FGFR inhibitors such as:
AZD4547: A potent FGFR inhibitor with a similar mechanism of action.
JNJ-42756493 (Erdafitinib): Another FGFR inhibitor approved for the treatment of bladder cancer.
BGJ-398 (Infigratinib): A selective FGFR inhibitor used in clinical trials for various cancers.
What sets 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- apart is its unique structure, which allows for specific interactions with FGFRs, potentially leading to improved selectivity and efficacy .
Propiedades
Fórmula molecular |
C10H10BrN3O |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-12-9(15)5-6-4-7-8(11)2-3-13-10(7)14-6/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
Clave InChI |
HOTLBXVSNWYQRA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC1=CC2=C(C=CN=C2N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
